molecular formula C11H18N2O B15261518 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol

4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol

Cat. No.: B15261518
M. Wt: 194.27 g/mol
InChI Key: OZTSIEUEBWKDFR-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol is a chemical compound with the molecular formula C11H18N2O. This compound is characterized by the presence of a pyridine ring attached to a pentanol chain through an amino linkage. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of pyridine-2-carbaldehyde with 4-aminopentanol under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can mimic the active sites of metalloenzymes, thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyridin-4-ylmethyl)amino]pentan-1-ol
  • (4-(Dimethylamino)pyridin-2-yl)methanol
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol is unique due to its specific structural features, such as the position of the pyridine ring and the length of the pentanol chain. These features influence its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-(pyridin-2-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C11H18N2O/c1-10(5-4-8-14)13-9-11-6-2-3-7-12-11/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3

InChI Key

OZTSIEUEBWKDFR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CC=N1

Origin of Product

United States

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